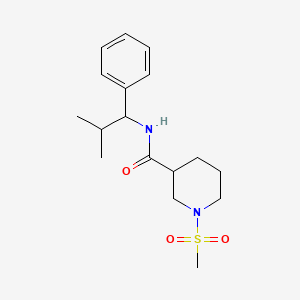

![molecular formula C19H24N6 B5558625 N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemistry of 1,2,4-triazole derivatives is of significant interest due to their diverse biological activities and applications in material science. The compound belongs to this class, suggesting its potential in various scientific domains. Its structural features, such as the presence of a triazole ring, a diethylamino phenyl group, and a dimethylpyrrol moiety, hint at its complex synthesis and multifaceted chemical behavior.

Synthesis Analysis

Synthetic approaches for triazole derivatives often involve the cyclization of azides and alkynes, or the reaction of hydrazines with carboxylic derivatives. For compounds like the one described, multi-step synthesis is typical, starting with the preparation of the core pyrrol and triazole units, followed by subsequent functionalization with the diethylamino phenyl group (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which can significantly influence their physical and chemical properties. For instance, N-substituted triazoles often form crystalline structures that exhibit specific packing patterns in the solid state (Repich et al., 2017).

Applications De Recherche Scientifique

Structural Properties and Chemical Behavior

Karlsen et al. (2002) explored the structural properties of N,N-dialkylaminobenzamides and similar compounds, providing insights into the rotational barriers and steric strain, which are crucial for understanding the reactivity and stability of complex organic molecules like N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine (Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E., 2002).

Synthesis and Application in Material Science

El‐Borai et al. (2013) discussed the microwave-assisted synthesis of pyrazolopyridines and their application in antioxidant, antitumor, and antimicrobial activities. This study exemplifies how modifications in the molecular structure can lead to diverse biological activities, suggesting potential routes for synthesizing derivatives of N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine for various biomedical applications (El‐Borai, M., Rizk, H. F., Beltagy, D., & El-Deeb, I. Y., 2013).

Potential in Polymer Science

Lv et al. (2014) explored the application of amine-based fullerene derivatives in polymer solar cells, highlighting the role of electronic mobility and interfacial material properties for enhancing device performance. This research suggests avenues for utilizing N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine in the development of novel organic electronic materials (Lv, M., Lei, M., Zhu, J., Hirai, T., & Chen, X., 2014).

Fluorescence and Photochemical Behavior

Yang et al. (2002) investigated the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, providing valuable insights into the photochemical behavior of aminostilbenes. This research is relevant for understanding how structural modifications, akin to those in N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine, affect optical properties and could be exploited in the design of fluorescent materials or sensors (Yang, J.‐Shane, Chiou, S.-Y., & Liau, K.-l., 2002).

Propriétés

IUPAC Name |

4-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]-N,N-diethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6/c1-5-23(6-2)18-7-9-19(10-8-18)25-15(3)11-17(16(25)4)12-22-24-13-20-21-14-24/h7-14H,5-6H2,1-4H3/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQBKXSOBVRIPB-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NN3C=NN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/N3C=NN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)